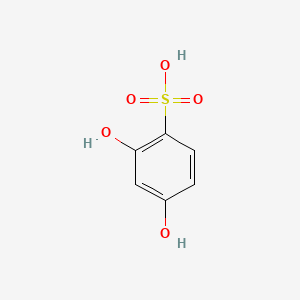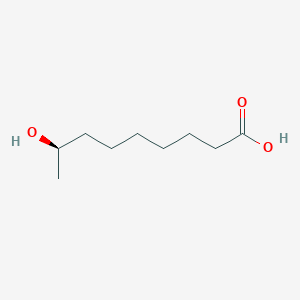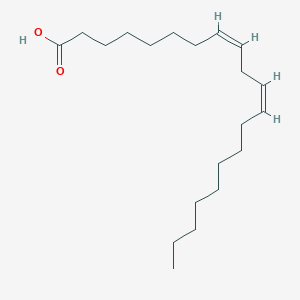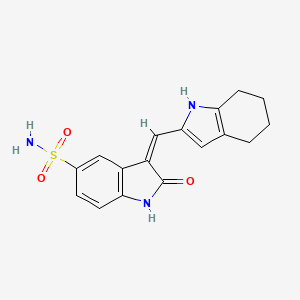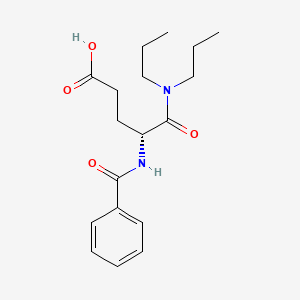
(R)-proglumide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-proglumide is the (R)-enantiomer of the racemic drug proglumide. It is a N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and a D-glutamic acid derivative. It is an enantiomer of a (S)-proglumide.
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Management
(R)-Proglumide is used in treating neuropathic pain by inhibiting peptide cholecystokinin (CCK). Neural injury elevates plasma CCK, and (R)-proglumide has been shown to augment the analgesic effect of sustained-release morphine in neuropathic pain. The drug is usually administered as a racemic mixture, and studies have focused on separating its enantiomers for potential enhanced effectiveness (Muralidhar et al., 2002).
Central Nervous System Studies
(R)-Proglumide is studied for its ability to block the excitatory effects of CCK on rat midbrain dopaminergic neurons and dopamine-sensitive prefrontal cortex cells. Its selective blockade of CCK effects in the central nervous system implies its potential as a tool for studying CCK as a neurotransmitter or neuromodulator (Chiodo & Bunney, 1983).
Potentiation of Opioid Analgesia
Research has shown that (R)-Proglumide potentiates the analgesic effects of opioids like morphine. It can potentially reverse tolerance to opiate analgesia, making it valuable in pain management and opioid analgesia research (Watkins et al., 1984).
Gastric and Duodenal Antiulcer Effects
(R)-Proglumide demonstrates prophylactic and curative effects on various experimentally induced ulcers. It inhibits gastric secretion and reduces gastric and duodenal lesions, indicating its potential in ulcer treatment and the study of gastric mucosal resistance (Tariq et al., 1987).
Hepatic Impairment Studies
Recent studies have evaluated the safety and pharmacokinetics of oral (R)-Proglumide in subjects with hepatic impairment. It was found safe with similar pharmacokinetic properties in cirrhotic subjects as in healthy controls, suggesting its potential therapeutic application in liver diseases (Hsu et al., 2022).
Cholecystokinin Receptor Antagonism
(R)-Proglumide functions as a CCK receptor antagonist, influencing enzyme secretion and calcium outflux in response to CCK. It is valuable in understanding the role of CCK in biological processes and developing other CCK receptor antagonists (Hahne et al., 1981).
Inhibition of Neurotransmitter Degradation
(R)-Proglumide has been found to inhibit the degradation of CCK octapeptide and leucine-enkephalin by brain enzymes, providing insights into neurotransmitter inactivation and the role of endogenous peptides in the nervous system (Lanckman & Bui, 1982).
Cancer Therapeutics
(R)-Proglumide has been identified as a RhoA inhibitor, which is implicated in diverse cellular functions and is a potential cancer therapeutic target. Its role in inhibiting RhoA in breast cancer cells highlights its potential in cancer research and treatment (Zhang et al., 2016).
Eigenschaften
Molekularformel |
C18H26N2O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(4R)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)/t15-/m1/s1 |
InChI-Schlüssel |
DGMKFQYCZXERLX-OAHLLOKOSA-N |
Isomerische SMILES |
CCCN(CCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



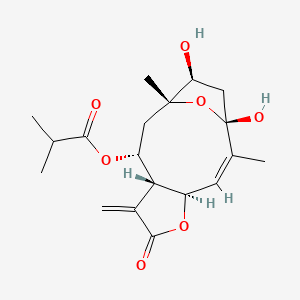
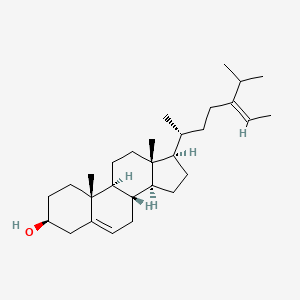
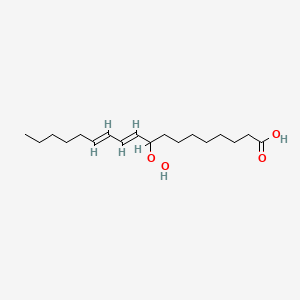

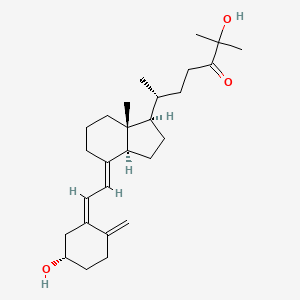


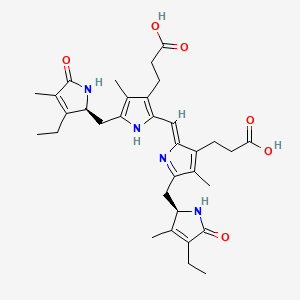
![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)
